Frontalin

Overview

Description

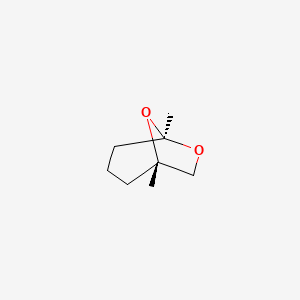

Frontalin is a naturally occurring organic compound classified as a terpenoid and acetal. It is known for its role as a pheromone in various species, including bark beetles and Asian elephants . The compound has the IUPAC name (1S,5R)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane and a molecular formula of C8H14O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Frontalin can be synthesized through several methods. One common approach involves starting from the ester of 8-phenylmenthol with pyruvic acid. The alcohol component acts as a chiral auxiliary. In the presence of lithium perchlorate, methylmagnesium bromide is added to the reactant. The resulting hydroxy group is then reacted with pyridinium dichromate, followed by the addition of a Grignard compound derived from 5-bromo-2-methylpent-1-ene. Reduction with lithium aluminum hydride removes the chiral auxiliary, yielding a diol. Subsequent reaction with ozone and reductive work-up with dimethyl sulfide produces (-)-frontalin. By reversing the order of the Grignard reagents, (+)-frontalin can be obtained .

Another synthetic route begins with a Diels-Alder reaction between 3-buten-2-one and methacrylic acid methyl ester. The methyl ester is reduced to a hydroxymethyl group using lithium aluminum hydride. Oxymercuration with mercury (II) acetate, followed by treatment with potassium hydroxide and sodium borohydride, hydroxylates the double bond and allows for direct cyclization to this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Frontalin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s acetal structure makes it susceptible to hydrolysis under acidic conditions, leading to the formation of the corresponding aldehyde and alcohol .

Common Reagents and Conditions

Oxidation: Pyridinium dichromate is commonly used for the oxidation of this compound intermediates during synthesis.

Reduction: Lithium aluminum hydride is used for the reduction of intermediates to yield this compound.

Substitution: Grignard reagents, such as methylmagnesium bromide, are used for the substitution reactions in the synthesis of this compound.

Major Products

The major products formed from these reactions include the diol intermediate and the final this compound compound. The specific enantiomer produced depends on the order of reagent addition during the synthesis .

Scientific Research Applications

Frontalin has a wide range of scientific research applications:

Mechanism of Action

Frontalin exerts its effects through its role as a pheromone. In bark beetles, it is produced by females to attract males and initiate aggregation. The compound interacts with olfactory receptors in the beetles, triggering behavioral responses that lead to mass attacks on host trees . In Asian elephants, this compound is secreted by males during musth, signaling mating readiness to females .

Comparison with Similar Compounds

Frontalin is unique among pheromones due to its dual role in different species. Similar compounds include:

exo-Brevicomin: Another pheromone used by bark beetles for aggregation.

Ipsdienol: A pheromone used by various bark beetle species for communication.

This compound’s uniqueness lies in its dual function as both a sex pheromone in elephants and an aggregation pheromone in bark beetles .

Biological Activity

Frontalin is a significant pheromone produced by various bark beetle species, particularly in the genus Dendroctonus. This compound plays a crucial role in the ecological interactions between these insects and their host trees, influencing behaviors such as aggregation, mating, and competition. This article explores the biological activity of this compound, focusing on its biosynthesis, ecological roles, and implications for pest management.

1. Biosynthesis of this compound

This compound is synthesized through the mevalonate pathway, which is crucial for the production of terpenoids in many organisms. Research indicates that in the mountain pine beetle (Dendroctonus ponderosae), this compound is derived from geranylgeranyl diphosphate (GGPP), a 20-carbon precursor, rather than from shorter precursors like farnesyl diphosphate or geranyl diphosphate .

Key Enzymes Involved

- HMG-CoA Reductase (HMGR) : Central to the mevalonate pathway, this enzyme's expression correlates with this compound production.

- Geranylgeranyl Diphosphate Synthase (GGPPS) : Responsible for synthesizing GGPP, its activity directly influences this compound levels.

Table 1: Key Enzymes and Their Roles in this compound Biosynthesis

| Enzyme | Function | Impact on this compound Production |

|---|---|---|

| HMGR | Converts HMG-CoA to mevalonate | Critical for pathway regulation |

| GGPPS | Synthesizes geranylgeranyl diphosphate | Direct precursor for this compound |

| Isopentenyl Diphosphate Isomerase | Converts IPP to DMAPP | Supports terpenoid synthesis |

2. Ecological Significance

This compound serves multiple ecological functions:

- Aggregation Pheromone : It attracts other beetles to infested trees, facilitating mass attacks that can overwhelm tree defenses.

- Mating Cue : Released by males, it signals potential mates and helps establish reproductive territories.

- Defense Mechanism : The presence of this compound can deter other competing beetles from invading the same host tree.

Case Study: Mountain Pine Beetle Attack Dynamics

In a study examining the effects of this compound on Dendroctonus ponderosae, researchers found that increased concentrations of this compound led to higher rates of aggregation on trees. This behavior was quantified using multifunnel traps baited with this compound and turpentine, demonstrating its effectiveness as an attractant .

3. Implications for Pest Management

Understanding the biological activity of this compound has significant implications for forest management and pest control strategies. By manipulating pheromone signals, it may be possible to develop targeted traps or repellents that can mitigate the impact of bark beetle infestations.

Research Findings on this compound's Efficacy in Pest Control

- Pheromone Traps : Studies have shown that traps baited with synthetic this compound can effectively capture Dendroctonus species, reducing their populations in affected areas .

- Potential for Synthetic Analogues : Research into synthetic analogues of this compound suggests they could be used to disrupt mating behaviors or aggregation patterns among beetles.

4. Conclusion

This compound is a biologically active compound with critical roles in the life cycle and ecology of bark beetles. Its synthesis through the mevalonate pathway highlights its importance in insect chemical ecology. Ongoing research into its functions and applications can lead to innovative pest management strategies that leverage this knowledge for sustainable forestry practices.

Properties

IUPAC Name |

(1S,5R)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7-4-3-5-8(2,10-7)9-6-7/h3-6H2,1-2H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWKCIZRVUVZPX-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(O1)(OC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@](O1)(OC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041994 | |

| Record name | Frontalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28401-39-0 | |

| Record name | (-)-Frontalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28401-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Frontalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028401390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frontalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRONTALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T71ZVB55P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.